molecular formula C26H25N5O2 B2541958 5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 482584-49-6

5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

カタログ番号: B2541958
CAS番号: 482584-49-6
分子量: 439.519
InChIキー: NNZDBCPMOOEFTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-isobutyl-5-methyl-2-(1-naphthylmethyl)-3-(4-pyridyl)alloxanthine is a pyrazolopyrimidine that is alloxanthine which is substituted at positions 2, 3, 5, and 7 by 1-naphthylmethyl, 4-pyridyl, methyl, and isobutyl groups, respectively. It derives from an alloxanthine.

生物活性

5-Methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound has the molecular formula C26H25N5O2C_{26}H_{25}N_5O_2 and features a complex structure that contributes to its bioactivity. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is particularly notable for its role in various biological interactions.

Anticancer Properties

Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer activities. A study evaluated several analogs against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Some compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM. Notably, one compound (designated as 5i ) showed dual inhibition of EGFR and VGFR2, leading to reduced tumor growth and increased apoptosis in MCF-7 cells .

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also been assessed for their antimicrobial properties. Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial activity .

The mechanisms underlying the biological activities of these compounds often involve the inhibition of key enzymes and receptors involved in disease progression. For example:

  • Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as ATP mimetics, inhibiting kinases such as EGFR and CDK2. This inhibition disrupts signaling pathways critical for cancer cell proliferation .
  • DNA Interaction : Some compounds have been shown to interact with DNA gyrase and MurD enzyme, which are essential for bacterial DNA replication and cell wall synthesis respectively .

Study 1: Anticancer Activity

In a recent study published in October 2023, researchers synthesized a series of phenylpyrazolo[3,4-d]pyrimidines and evaluated their anticancer effects. Compound 5i was highlighted for its ability to inhibit cell migration and induce apoptosis in MCF-7 cells. Molecular docking studies provided insights into its binding affinities with target proteins, suggesting a mechanism involving competitive inhibition at the kinase domain .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of various pyrazolo[3,4-d]pyrimidine derivatives. The most active compound exhibited an MIC value comparable to established antibiotics like ciprofloxacin. Molecular docking revealed that this compound effectively binds to the active sites of target enzymes through multiple interactions, enhancing its therapeutic potential against resistant strains .

Data Tables

Activity Type Compound Target IC50/MIC Value Reference
Anticancer5iEGFR/VGFR20.3/7.60 µM
AntimicrobialUnknownPseudomonas aeruginosa0.21 µM

特性

IUPAC Name

5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-17(2)15-30-24-22(25(32)29(3)26(30)33)23(19-11-13-27-14-12-19)31(28-24)16-20-9-6-8-18-7-4-5-10-21(18)20/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZDBCPMOOEFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NN(C(=C2C(=O)N(C1=O)C)C3=CC=NC=C3)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was made following the procedure described above, starting with 6-hydrazino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, and condensing first with 1-naphthaldehyde, followed by isonicotinaldehyde. Mass: 439.79 (M+H).
Name
6-hydrazino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。